N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c1-24-10-2-4-11(5-3-10)25-9-13-18-14(27-19-13)8-17-16(21)12-6-7-15(26-12)20(22)23/h2-7H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKNRLWZMZAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
- Key Differences : Replaces the nitrofuran-carboxamide with a 1,2-oxazole-carboxamide and introduces a thiazole ring.
- Implications : The thiazole ring may improve π-π stacking interactions in biological targets, but the absence of the nitro group reduces redox-mediated cytotoxicity compared to the nitrofuran derivative .
- Pharmacokinetics: Higher logP (3.2 vs.
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
- Key Differences: Incorporates a trifluoromethylphenyl group and a morpholinoethyl-imidazolidinedione system.
- Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance, while the morpholinoethyl chain may improve solubility. However, the larger molecular weight (MW: ~650 vs. ~430 for the target compound) could limit bioavailability .
Nitrofuran-Containing Analogues
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide
- Key Differences: Replaces the oxadiazole core with a benzo[b]thiophene ring and lacks the 4-methoxyphenoxy group.
- However, the absence of the oxadiazole ring reduces enzymatic stability .
- Activity : Reported IC₅₀ of 12 μM against Staphylococcus aureus vs. the target compound’s unstudied profile .
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide
- Key Differences: Features a thiazole-thienyl system and an ethylamino side chain instead of nitrofuran.
- Implications: The ethylamino group may enhance solubility but reduce electrophilic reactivity critical for nitro-group-mediated antimicrobial effects .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
